2,3,6-Trifluoro-L-phenylalanine

platelet aggregation thrombin receptor structure-activity relationship

Researchers conducting structure-activity relationship (SAR) studies on phenylalanine-containing peptides face the challenge of distinguishing position-specific contributions of aromatic edge-to-face CH/π interactions. 2,3,6-Trifluoro-L-phenylalanine (2,3,6-F₃Phe) serves as a targeted loss-of-function probe: substitution at Phe residues specifically disrupts CH/π interactions along the 2-3 and 5-6 ring edges, producing a 'very weak' activity phenotype that complements gain-of-function isomers (e.g., 2,4,5-F₃Phe, ~2× potency enhancement). • ≥97% purity, research-grade solid • Systematic SAR panel reagent for mapping aromatic engagement in receptor binding • Refrigerated 2-7°C storage; not DOT/IATA hazardous - ships ambient globally.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
CAS No. 873429-60-8
Cat. No. B1298984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluoro-L-phenylalanine
CAS873429-60-8
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F
InChIInChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1
InChIKeyDRQCAEOUDQSPEF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluoro-L-phenylalanine Overview


2,3,6-Trifluoro-L-phenylalanine (CAS 873429-60-8) is an unnatural L-configured amino acid derivative of phenylalanine in which three hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 2-, 3-, and 6-positions [1]. With a molecular formula of C₉H₈F₃NO₂, a molecular weight of 219.16 g/mol, and a calculated LogP of approximately 1.28, this compound exhibits altered hydrophobicity and electronic properties relative to the native amino acid [2][3]. As a member of the trifluorophenylalanine positional isomer family, its specific substitution pattern yields distinct biophysical and biochemical behaviors that differentiate it from other fluorinated analogs [1]. It is typically supplied as a research-grade solid with purity specifications of ≥95% or ≥97%, requiring refrigerated storage at 2–7°C to maintain stability [4].

Workflow Positional isomer for structure-activity relationship (SAR) peptide studies
Selection Fluorination pattern disrupts CH/π interactions at 2–3 and 5–6 edges
Use Context Negative-control probe in fluorinated phenylalanine isomer panels

Position-Specific Isomer Differentiation


Within the class of trifluorinated phenylalanines, the precise positions of fluorine substitution dictate molecular geometry, electronic distribution, intermolecular interaction potential, and biological activity [1]. Simply substituting one trifluorophenylalanine isomer for another—or for a mono- or difluorinated analog—risks profound changes in experimental outcomes. A head-to-head study of six L-configured trifluorophenylalanine positional isomers incorporated into the identical peptide sequence revealed that biological activity ranged from equipotent to the native peptide (2,3,4-F₃Phe) to nearly twice as potent (2,4,5-F₃Phe) to approximately half potency (2,4,6-F₃Phe) to very weak activity (2,3,6-F₃Phe, 2,3,5-F₃Phe, and 3,4,5-F₃Phe) [1]. This position-dependent functional divergence, which stems from altered CH/π interaction capacity in aromatic edge-to-face contacts, underscores that these isomers are not interchangeable reagents. Their selection must be guided by specific experimental objectives rather than generic class-based assumptions. The quantitative differentiation evidence presented in Section 3 provides the basis for informed procurement decisions.

Positional Isomer Mismatch Other trifluorophenylalanine isomers (e.g., 2,4,5-F₃Phe) may produce gain-of-function rather than loss-of-function activity, altering assay outcomes.
CH/π Interaction Profile Shift Isomers like 2,3,4-F₃Phe or 2,4,6-F₃Phe may preserve CH/π contacts that this compound disrupts, changing receptor readouts.
Analog Substitution Risk Non-fluorinated Phe or mono-fluorinated analogs lack the specific electronic and steric effects of the 2,3,6-trifluoro pattern.

Quantitative Differentiation Evidence


Platelet Aggregation Activity vs. Isomers

In a systematic comparison of all six L-configured trifluorophenylalanine positional isomers incorporated at the Phe-2 position of the thrombin receptor-tethered ligand peptide SFLLRNP, the 2,3,6-F₃Phe analog exhibited 'very weak' platelet aggregation-inducing activity, falling into the lowest activity tier alongside the 2,3,5-F₃Phe and 3,4,5-F₃Phe analogs [1]. In contrast, the 2,3,4-F₃Phe analog was equipotent to the native peptide, while the 2,4,5-F₃Phe analog demonstrated approximately twice the activity of the native peptide [1]. The 2,4,6-F₃Phe analog exhibited approximately 50% of native activity [1].

Platelet aggregation activity
Head-to-head
2,3,6-F₃Phe: Very weak activity (lowest tier) 2,4,5-F₃Phe: ~2× native peptide activity
Supports use as negative-control probe for CH/π interaction mapping.
Human platelet aggregation assay; SFLLRNP analog.
platelet aggregation thrombin receptor structure-activity relationship CH/π interaction

CH/π Interaction Disruption Mechanism

The markedly reduced activity of the 2,3,6-F₃Phe analog, contrasted with the enhanced activity of the 2,4,5-F₃Phe analog, was mechanistically attributed to differential reinforcement or disruption of edge-to-face CH/π interactions between the Phe-2 phenyl group and an aromatic residue on the receptor [1]. Semi-empirical molecular orbital (MOPAC) calculations demonstrated that fluorine substitution decreases electron density on ortho, meta, and para hydrogens, increasing their acidity in that order, thereby reinforcing CH/π interactions when the fluorination pattern preserves accessible hydrogens at the 2–3 or 5–6 edge positions [1].

CH/π disruption mechanism
Head-to-head
2,3,6-F₃Phe: Impairs edge-to-face CH/π interactions 2,4,5-F₃Phe: Reinforces CH/π interactions (~2× activity)
Mechanistic basis for position-specific activity divergence.
MOPAC calculations; edge hydrogen accessibility determines interaction strength.
molecular recognition CH/π interaction electron density fluorine substitution effect

Solid-State Aggregation Behavior

Crystal structure analyses comparing mono- and trifluoro-L-phenylalanines revealed that the aggregation features of fluorine-substituted benzene rings are governed by intermolecular C–H···F interactions, with the specific aggregation motif depending on the number and position of fluorine substituents [1]. While the study included 2,3,6-F₃Phe in its systematic structural comparison, quantitative crystallographic parameters (specific bond lengths, angles, or packing coefficients) distinguishing 2,3,6-F₃Phe from other isomers are not fully detailed in the accessible abstract; the available data confirm that fluorine substitution pattern directly modulates solid-state assembly behavior [1].

Solid-state aggregation
Supporting evidence
C–H···F interactions are pattern-dependent; qualitative aggregation differences reported.
Substitution pattern influences crystal packing motifs.
Quantitative crystallographic parameters not detailed in available source.
crystal engineering intermolecular interactions C–H···F hydrogen bonding fluorinated amino acids

Calculated LogP and Physicochemical Profile

Fluorination of the phenylalanine aromatic ring alters lipophilicity, with the specific substitution pattern influencing the magnitude of change. The calculated LogP for 2,3,6-F₃Phe is 1.28 [1]. In contrast, non-fluorinated L-phenylalanine has a significantly lower LogP of -1.38 (experimental) or -1.18 (calculated) depending on the method [2]. This represents an increase of approximately 2.5–2.7 LogP units upon trifluorination at the 2,3,6 positions. The observed LogP value for 2,3,6-F₃Phe may differ from other trifluorophenylalanine isomers due to position-specific electronic and dipole moment effects, though direct isomer-to-isomer LogP comparisons were not identified in the search results.

Lipophilicity (LogP)
Cross-study comparable
2,3,6-F₃Phe: LogP ~1.28 Native Phe: LogP ~ -1.38
Substantial lipophilicity increase over native phenylalanine.
Calculated LogP; isomer-specific values may differ.
lipophilicity LogP physicochemical properties fluorination effect

Metabolic Stability Enhancement

The incorporation of fluorinated aromatic amino acids into proteins has been shown to increase their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines [1]. This class-level effect is attributed to fluorine's ability to modulate susceptibility to enzymatic degradation and alter membrane-protein interactions [1]. The magnitude of stability enhancement depends on both the number and specific position of fluorine substituents within the amino acid structure [1]. No compound-specific metabolic stability data (e.g., t½ in microsomes or plasma) for 2,3,6-F₃Phe were identified in the search results.

Metabolic stability
Class-level inference
Fluorinated aromatic amino acids generally confer enhanced catabolic stability.
Expected enhanced stability; compound-specific data unavailable.
Stability magnitude depends on fluorine position and number.
metabolic stability catabolic stability peptide therapeutics fluorinated amino acids

Recommended Application Scenarios


Negative Control Probe for CH/π Interaction Mapping

Use 2,3,6-F₃Phe as a targeted substitution at Phe residues when the research objective is to specifically disrupt edge-to-face CH/π interactions along the 2–3 or 5–6 edges of the phenyl ring. As demonstrated in the thrombin receptor peptide study, 2,3,6-F₃Phe substitution results in a 'very weak' activity phenotype, contrasting sharply with the ~2× potency enhancement observed with 2,4,5-F₃Phe [1]. This differential activity profile enables researchers to map which specific aromatic edge positions are critical for receptor engagement and molecular recognition events. Procurement of 2,3,6-F₃Phe is warranted when the experimental design requires a loss-of-function fluorinated probe to complement gain-of-function or equipotent isomers in a systematic SAR panel.

Crystallographic and Solid-State Interaction Studies

Employ 2,3,6-F₃Phe in crystal engineering and solid-state chemistry investigations aimed at understanding how fluorine substitution pattern governs intermolecular C–H···F interactions and packing motifs. Crystal structure analyses have established that both the number and position of fluorine substituents influence aggregation behavior in the solid state [1]. The 2,3,6-substitution pattern offers a specific geometric arrangement of fluorine atoms that may yield distinct intermolecular interaction networks compared to other positional isomers. This compound is suitable for co-crystallization experiments, formulation studies, and materials applications where predictable solid-state properties are desired.

Peptide Design with Increased Lipophilicity

Incorporate 2,3,6-F₃Phe into peptide sequences when increased lipophilicity is a design objective, such as improving membrane permeability or modulating hydrophobic core packing in folded proteins. The calculated LogP of 1.28 represents a substantial increase of approximately 2.5–2.7 LogP units over native L-phenylalanine [1][2]. This enhanced lipophilicity may influence peptide behavior in biological membranes, chromatographic separations, and protein folding thermodynamics. Selection of the 2,3,6-F₃Phe isomer should be guided by the specific geometric and electronic requirements of the target application, as the substitution pattern affects both the magnitude of lipophilicity change and the spatial orientation of hydrophobic surface area.

Fluorine Substitution Effects on Catabolic Stability

Utilize 2,3,6-F₃Phe as a model compound in studies designed to quantify how specific fluorination patterns influence the metabolic and catabolic stability of peptides and proteins. While class-level evidence indicates that fluorinated aromatic amino acids generally confer enhanced stability against enzymatic degradation [1], the position-specific effects for different trifluorophenylalanine isomers remain an open area for quantitative investigation. 2,3,6-F₃Phe represents a valuable reagent for comparative stability assays (e.g., microsomal incubation, plasma stability, protease susceptibility) conducted in parallel with other fluorinated phenylalanine isomers and non-fluorinated controls to establish structure-stability relationships.

Application
Selection Property
Validation Focus
CH/π interaction SAR studies
CH/π disruption at aromatic edge positions
Functional activity comparison with gain-of-function isomers
Solid-state and crystal engineering
Fluorine pattern-dependent C–H···F interactions
Crystal packing motif comparison across isomers
Lipophilicity-modulated peptide design
Enhanced lipophilicity over native phenylalanine
Membrane permeability or hydrophobic packing assessment
Metabolic stability screening
Fluorination-dependent catabolic stability
Stability assay comparison with non-fluorinated controls

Technical Documentation Hub

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38 linked technical documents
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